3-chloro-N-[(E)-1-pyridin-4-ylethylideneamino]-5-(trifluoromethyl)pyridin-2-amine
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Overview
Description
3-chloro-N-[(E)-1-pyridin-4-ylethylideneamino]-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(E)-1-pyridin-4-ylethylideneamino]-5-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl group, and subsequent functionalization with the chloro and ethylideneamino groups. One common approach involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with 1-pyridin-4-ylethylideneamine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate efficient synthesis on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(E)-1-pyridin-4-ylethylideneamino]-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
Major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
3-chloro-N-[(E)-1-pyridin-4-ylethylideneamino]-5-(trifluoromethyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(E)-1-pyridin-4-ylethylideneamino]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the pyridine ring facilitates interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and chloro-substituted pyridines. Examples include:
- 3-chloro-5-(trifluoromethyl)pyridine-2-amine
- 3-chloro-4-(trifluoromethyl)pyridine
- 5-chloro-2-(trifluoromethyl)pyridine
Uniqueness
What sets 3-chloro-N-[(E)-1-pyridin-4-ylethylideneamino]-5-(trifluoromethyl)pyridin-2-amine apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the trifluoromethyl and chloro groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
Molecular Formula |
C13H10ClF3N4 |
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Molecular Weight |
314.69 g/mol |
IUPAC Name |
3-chloro-N-[(E)-1-pyridin-4-ylethylideneamino]-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H10ClF3N4/c1-8(9-2-4-18-5-3-9)20-21-12-11(14)6-10(7-19-12)13(15,16)17/h2-7H,1H3,(H,19,21)/b20-8+ |
InChI Key |
DQLWAVGEZZRKLT-DNTJNYDQSA-N |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC=NC=C2 |
Canonical SMILES |
CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=NC=C2 |
Origin of Product |
United States |
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